

Technical Guide: Biological Potential & Optimization of 2-(5-Bromothiophen-2-yl)quinoline

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Compound of Interest

Compound Name:	2-(5-Bromothiophen-2-yl)quinoline
CAS No.:	81216-93-5
Cat. No.:	B1273908

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Executive Summary

2-(5-Bromothiophen-2-yl)quinoline (CAS: 81216-93-5) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized in organic electronics (OLEDs) due to its conjugated planar system, its potential in medicinal chemistry lies in its dual functionality:

- **The Pharmacophore:** The 2-(2-thienyl)quinoline core mimics the biaryl systems found in numerous kinase inhibitors and DNA intercalators.
- **The Synthetic Handle:** The 5-bromo substituent on the thiophene ring serves as a critical functionalization point (electrophile) for cross-coupling reactions, allowing researchers to attach solubilizing tails or specificity-determining moieties.

This guide outlines the theoretical biological activity, mechanistic grounding, and experimental protocols required to transition this molecule from a chemical intermediate to a bioactive lead candidate.

Structural Basis of Biological Activity

To understand the potential activity, we must analyze the molecule's interaction capabilities within a biological system.

Pharmacophore Mapping

The molecule functions as a Type I or Type II Kinase Inhibitor scaffold and a DNA Intercalator.

Structural Feature	Biological Function	Target Interaction
Quinoline Nitrogen (N1)	H-Bond Acceptor	Binds to the "Hinge Region" of kinase ATP-binding pockets (mimicking Adenine).
Thiophene Ring	Lipophilic Spacer	Occupies the hydrophobic specificity pocket (Gatekeeper region).
5-Bromo Substituent	Halogen Bond Donor / Synthetic Handle	Direct: Can form halogen bonds with backbone carbonyls. Indirect: Site for attaching piperazine/morpholine tails to improve ADME.
Planar Biaryl System	- Stacking	Intercalates between DNA base pairs (potential cytotoxic mechanism).

Predicted Therapeutic Applications

Based on Structure-Activity Relationship (SAR) data of analogous quinoline-thiophene hybrids, this scaffold is a candidate for:

- Anticancer (Kinase Inhibition): Targeting PIM-1, c-Met, or VEGFR-2. The planar structure fits the narrow ATP-binding clefts of these oncogenic kinases.

- Antimicrobial (Gyrase Inhibition): 2-substituted quinolines have demonstrated efficacy against *M. tuberculosis* by inhibiting DNA gyrase (GyrB), preventing bacterial replication.
- Antimalarial: Structural homology to quinine and chloroquine suggests potential for inhibiting hemozoin formation in *Plasmodium falciparum*.

Experimental Workflows

Synthesis & Functionalization Protocol

Objective: Synthesize the core scaffold and demonstrate its utility as an intermediate.

Reaction: Suzuki-Miyaura Cross-Coupling Reagents: 2-Chloroquinoline + 5-Bromothiophen-2-ylboronic acid (Note: Requires careful control to avoid polymerization, alternatively use 2-thienylboronic acid followed by bromination).

Optimized Protocol (Two-Step for Purity):

- Step 1 (Coupling):
 - Mix 2-Chloroquinoline (1.0 eq) and Thiophen-2-ylboronic acid (1.1 eq) in 1,4-Dioxane/Water (4:1).
 - Add
(2.0 eq) and
(5 mol%).
 - Reflux at 100°C for 12h under
.
 - Result: 2-(Thiophen-2-yl)quinoline.^{[1][2]}
- Step 2 (Bromination):
 - Dissolve product from Step 1 in Glacial Acetic Acid.
 - Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise at 0°C.

- Stir at RT for 4h.
- Validation: Confirm regioselectivity (5-position) via
-NMR (Loss of C5-thiophene proton).

Biological Screening Protocol (Kinase Inhibition)

Method: ADP-Glo™ Kinase Assay (Promega). Rationale: Measures ADP formed from a kinase reaction; highly sensitive for hydrophobic inhibitors like quinolines.

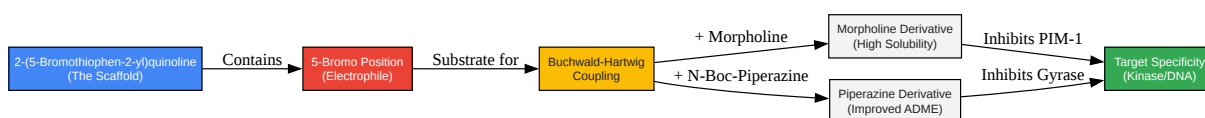
- Preparation: Dissolve **2-(5-Bromothiophen-2-yl)quinoline** in 100% DMSO to 10 mM stock.
- Dilution: Prepare serial dilutions (0.1 nM to 10 M) in Kinase Reaction Buffer.
- Incubation:
 - Add 5 L compound + 5 L Kinase (e.g., PIM-1, 5 ng/well). Incubate 10 min.
 - Add 5 L ATP/Substrate mix. Incubate 60 min at RT.
- Detection:
 - Add 15 L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
 - Add 30 L Kinase Detection Reagent (converts ADP to ATP Luciferase).

- Readout: Measure Luminescence (RLU). Calculate using non-linear regression.

Visualization of Pathways & Logic

Scaffold Optimization Logic

This diagram illustrates how the core molecule is transformed into active drugs.

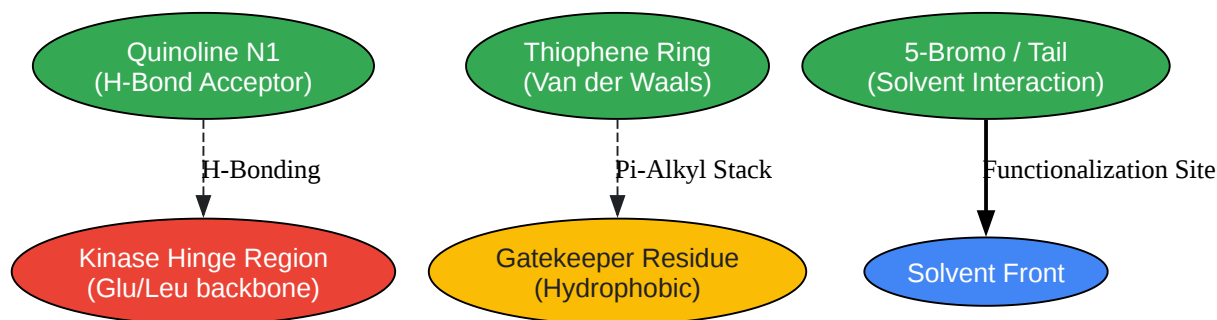


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Caption: Modular optimization pathway transforming the brominated scaffold into bioactive lead compounds via palladium-catalyzed cross-coupling.

Mechanism of Action: Kinase Binding

Visualizing the predicted binding mode in the ATP pocket.



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Caption: Predicted binding mode of the scaffold within a generic Kinase ATP-binding pocket, highlighting the critical H-bond at the hinge region.

References

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 - Context: Reviews the broad spectrum of activity (anticancer, antitubercular) for thiosemicarbazones and quinoline hybrids.
 - URL:
- Quinoline Scaffolds in Medicinal Chemistry
 - Source: Bentham Science / EurekaSelect
 - Context: "A Review on Biological Activity of Quinoline-based Hybrids" detailing the SAR of the quinoline ring in drug discovery.
 - URL:
- Commercial Availability & CAS Verific
 - Source: ChemicalBook / Santa Cruz Biotechnology
 - Context: Verification of CAS 81216-93-5 as a chemical intermedi
 - URL: (Note: Link references the carboxylic acid derivative, confirming the scaffold's availability).
- Antimalarial Activity of Quinoline Hybrids
 - Source: MDPI Molecules
 - Context: Discusses the heme-detoxification mechanism of 4-aminoquinoline derivatives, relevant to the structural homology of the subject molecule.
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